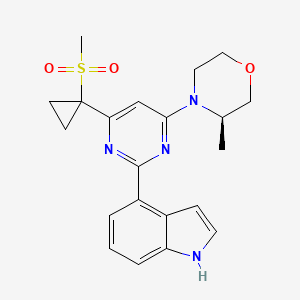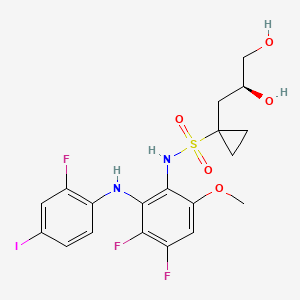
Refametinib
描述
瑞法替尼是一种研究中的小分子,作为一种高度选择性的丝裂原活化蛋白激酶 (MEK) 抑制剂。 它主要被研究用于治疗各种类型的癌症,特别是那些在 RAS/RAF/MEK/ERK 通路中存在突变的癌症 .
作用机制
瑞法替尼通过选择性抑制 MEK1 和 MEK2 来发挥作用,MEK1 和 MEK2 是 RAS/RAF/MEK/ERK 信号通路中的关键成分。 这种抑制阻止了细胞外信号调节激酶 (ERK) 的磷酸化和激活,导致抑制癌细胞增殖并诱导细胞凋亡 . 该化合物的作用机制使其特别有效地对抗 RAS 或 RAF 基因突变的肿瘤 .
类似化合物:
曲美替尼: 另一种用于治疗转移性黑色素瘤的 MEK 抑制剂。
色瑞替尼: 与其他药物联用研究晚期肺癌。
匹马西替尼: 研究其在各种癌症中的潜在应用。
PD-0325901: 一种强效的 MEK 抑制剂,正在进行针对不同类型癌症的临床试验.
瑞法替尼的独特性: 瑞法替尼的独特性在于它对 MEK1 和 MEK2 的高度选择性,以及它抑制具有特定基因突变的肿瘤中该通路的能力。 这种特异性允许靶向治疗,与非选择性治疗相比,可能会产生更少的副作用 .
生化分析
Biochemical Properties
Refametinib interacts with MEK1/2 enzymes, inhibiting their activity . This interaction is highly selective and non-ATP competitive . The inhibition of MEK1/2 by this compound disrupts the RAS/RAF/MEK/ERK signaling pathway, which can lead to the suppression of tumor cell proliferation and survival .
Cellular Effects
This compound has been shown to have anti-proliferative effects on various types of cells, including those in human tumors . It influences cell function by impacting cell signaling pathways, specifically the RAS/RAF/MEK/ERK pathway . This can lead to changes in gene expression and cellular metabolism, ultimately affecting cell proliferation and survival .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to MEK1/2, inhibiting their activity, and preventing them from activating the downstream ERK kinase . This disrupts the RAS/RAF/MEK/ERK signaling pathway, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown potent activity over time . It has demonstrated stability and has been observed to have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . At lower doses, this compound has been shown to effectively inhibit MEK1/2 and suppress tumor growth. At higher doses, it has been associated with a relatively high mortality rate .
Metabolic Pathways
This compound is involved in the RAS/RAF/MEK/ERK signaling pathway . It interacts with the MEK1/2 enzymes in this pathway, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
It is known that this compound is readily absorbed following oral administration, suggesting that it may be efficiently transported into cells .
Subcellular Localization
Given its role as a MEK1/2 inhibitor, it is likely that it localizes to the cytoplasm where these enzymes are typically found
准备方法
合成路线和反应条件: 瑞法替尼通过多步化学过程合成。合成涉及形成磺酰胺部分,这是该化合物的一个关键结构组成部分。该过程通常包括以下步骤:
- 通过一系列缩合反应形成核心结构。
- 引入官能团,如氟原子和碘原子。
- 最终纯化和结晶以获得纯化合物 .
工业生产方法: 瑞法替尼的工业生产遵循类似的合成路线,但规模更大。该工艺针对效率和产量进行了优化,确保化合物满足临床应用所需的纯度标准。 采用高效液相色谱 (HPLC) 等先进技术进行纯化 .
化学反应分析
反应类型: 瑞法替尼经历各种化学反应,包括:
氧化: 涉及添加氧原子或去除氢原子。
还原: 涉及添加氢原子或去除氧原子。
取代: 涉及用另一个官能团替换一个官能团.
常用试剂和条件:
氧化: 常用试剂包括过氧化氢和高锰酸钾。
还原: 常用试剂包括硼氢化钠和氢化铝锂。
取代: 常用试剂包括卤素和亲核试剂.
主要生成物: 这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可能产生亚砜或砜,而还原可能产生胺或醇 .
科学研究应用
瑞法替尼有几个科学研究应用,包括:
化学: 用作研究 MEK 通路及其在细胞信号传导中的作用的工具。
生物学: 研究其对细胞增殖、分化和凋亡的影响。
相似化合物的比较
Trametinib: Another MEK inhibitor used in the treatment of metastatic melanoma.
Selumetinib: Studied in combination with other drugs for advanced lung cancer.
Pimasertib: Investigated for its potential use in various cancers.
PD-0325901: A potent MEK inhibitor in clinical trials for different types of cancer.
Uniqueness of Refametinib: this compound is unique due to its high selectivity for MEK1 and MEK2, as well as its ability to inhibit the pathway in tumors with specific genetic mutations. This specificity allows for targeted therapy with potentially fewer side effects compared to non-selective treatments .
属性
IUPAC Name |
N-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)-6-methoxyphenyl]-1-[(2S)-2,3-dihydroxypropyl]cyclopropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3IN2O5S/c1-30-15-7-13(21)16(22)18(24-14-3-2-10(23)6-12(14)20)17(15)25-31(28,29)19(4-5-19)8-11(27)9-26/h2-3,6-7,11,24-27H,4-5,8-9H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSACQWTXKSHJT-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)CC(CO)O)NC3=C(C=C(C=C3)I)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)C[C@@H](CO)O)NC3=C(C=C(C=C3)I)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3IN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238961 | |
| Record name | Refametinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
RDEA119 is a potent, non-ATP competitive, highly selective inhibitor of MEK. RDEA119 is a highly potent and selective inhibitor of mitogen-activated ERK kinase (MEK), a key component of the RAS/RAF/MEK/ERK pathway that is commonly defective in human tumors. The MEK1/2 pathway is important in cell cycle regulation in inflammatory bowel disease, including ulcerative colitis and Crohn's disease. RDEA119 was shown to reduce damage to colonic tissue in two different mouse models of colitis, murine trinitrobenzene sulfonic acid (TNBS) colitis model and murine dextran sulfate sodium (DSS) colitis model. [Ardea Biosciences Inc. Press release] | |
| Record name | Refametinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06309 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
923032-37-5 | |
| Record name | Refametinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923032-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Refametinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923032375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Refametinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06309 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Refametinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-{3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-6-methoxyphenyl}-1-[(2S)-2,3-dihydroxypropyl]cyclopropanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REFAMETINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPX07AFM0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Q1: What is the primary molecular target of Refametinib?
A1: this compound is a potent, orally bioavailable, and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). [, , , , , , , ]
Q2: How does this compound interact with its target?
A2: Unlike ATP-competitive inhibitors, this compound binds to an allosteric site on MEK1/2. This binding prevents the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2, effectively inhibiting the downstream signaling cascade. [, , , , ]
Q3: What are the downstream consequences of this compound-mediated MEK1/2 inhibition?
A3: this compound's inhibition of the MEK/ERK pathway leads to reduced tumor cell proliferation, decreased microvessel density (anti-angiogenic effect), and induction of apoptosis in various cancer models. [, , , ]
Q4: Does this compound impact other signaling pathways?
A4: While this compound primarily targets MEK1/2, research indicates potential crosstalk with other pathways. For instance, in KRAS mutant colorectal cancer cells, this compound treatment induced macrophage migration inhibitory factor (MIF) secretion, leading to STAT3 and MAPK activation, suggesting a potential resistance mechanism. [] Additionally, in hepatocellular carcinoma models, this compound combined with Sorafenib inhibited the Wnt/β-catenin pathway, regardless of β-catenin mutational status. []
Q5: What is the molecular formula and weight of this compound?
A5: This information is not provided in the provided research abstracts. You can find this information in drug databases or chemical structure resources.
Q6: Is there any spectroscopic data available for this compound?
A6: The provided research abstracts do not include detailed spectroscopic data. This information is typically available in chemical characterization studies or drug monographs.
Q7: How stable is this compound in drinking water?
A7: A study showed that when dissolved in drinking water and protected from UV/visible light, this compound remained stable with no significant degradation for 7 days. [] This finding facilitated a novel oral administration method for animal studies.
Q8: Does this compound have any catalytic properties?
A8: this compound is a kinase inhibitor and does not possess inherent catalytic properties. Its mechanism of action relies on inhibiting the enzymatic activity of MEK1/2.
Q9: Have computational approaches been applied to study this compound?
A9: Yes, molecular docking studies investigated the binding affinity of this compound to Twist1, a potential therapeutic target in malignant peripheral nerve sheath tumors (MPNSTs). [] Additionally, structure dynamics simulations of MEK1 in the presence of this compound were performed to confirm biosensor dynamics and understand the conformational changes induced by the drug. []
Q10: How do structural modifications of this compound affect its activity and selectivity?
A10: The provided research abstracts do not provide detailed SAR studies for this compound. SAR information is typically generated through systematic modifications of the compound's structure and evaluation of the resulting analogs in various biological assays.
Q11: What is the pharmacokinetic profile of this compound?
A12: this compound is readily absorbed after oral administration, displaying near-dose proportional pharmacokinetics. [] Its plasma half-life is approximately 16 hours at the maximum tolerated dose (MTD). [] Further details on absorption, distribution, metabolism, and excretion (ADME) are not provided in the abstracts.
Q12: Which cancer cell lines have shown sensitivity to this compound in vitro?
A14: this compound demonstrated anti-proliferative activity against a variety of cancer cell lines, including HCC1954, BT474 (breast cancer), HepG2 (liver cancer), and various patient-derived gastric cancer models. [, , ]
Q13: What in vivo models have been used to study this compound's efficacy?
A15: The efficacy of this compound has been evaluated in various animal models, including murine xenograft models of liver cancer, gastric cancer, pancreatic cancer, and patient-derived xenograft models of various cancers. [, , , , , ]
Q14: What is the clinical trial experience with this compound?
A16: this compound has been evaluated in clinical trials for various cancers, including hepatocellular carcinoma (HCC), pancreatic cancer, and colorectal cancer, both as monotherapy and in combination with other agents like Sorafenib and Gemcitabine. [, , , , , , , ]
Q15: What are the known resistance mechanisms to this compound?
A17: In KRAS mutant colorectal cancer cells, this compound treatment led to increased MIF secretion, activating STAT3 and MAPK, suggesting a potential resistance mechanism. [] Additionally, high allele frequency of KRAS functional mutations was associated with resistance to this compound in preclinical models and a clinical trial in pancreatic cancer. []
Q16: What are the common adverse events associated with this compound?
A16: This information is not the focus of the provided research abstracts. Detailed safety and toxicity profiles are typically found in clinical trial reports and drug information resources.
Q17: Are there specific drug delivery strategies being explored for this compound?
A20: The provided research abstracts do not specify drug delivery strategies for this compound beyond its oral bioavailability and the use of HPBCD in preclinical studies. []
Q18: Can liquid biopsies be used to assess KRAS status in the context of this compound therapy?
A22: Yes, studies have successfully utilized circulating tumor DNA (ctDNA) analysis by BEAMing technology to identify KRAS mutations in patients with HCC and pancreatic cancer enrolled in clinical trials with this compound. [, ] This approach offers a less invasive alternative to tissue biopsies for assessing potential predictive biomarkers.
Q19: What analytical methods have been employed to study this compound?
A23: Various analytical techniques have been used, including UHPLC-UV for stability assessment, western blotting for protein analysis, next-generation sequencing (NGS) for mutational analysis, and reverse phase protein array (RPPA) for studying protein expression and phosphorylation. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
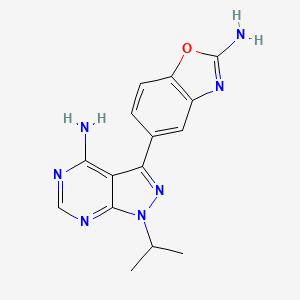
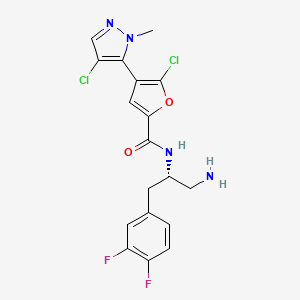
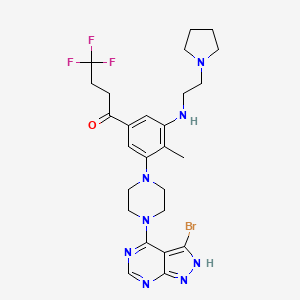
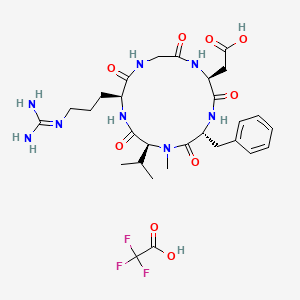
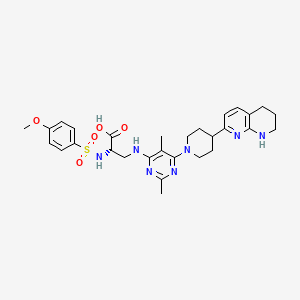
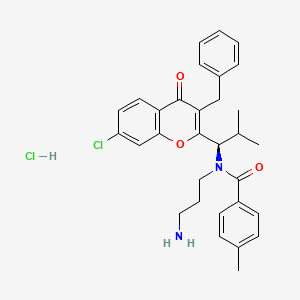
![ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B612141.png)

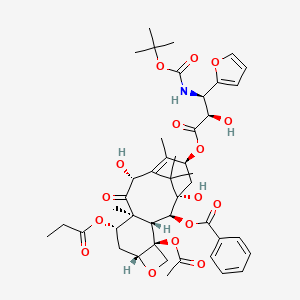
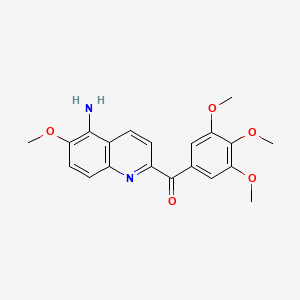
![[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol](/img/structure/B612149.png)
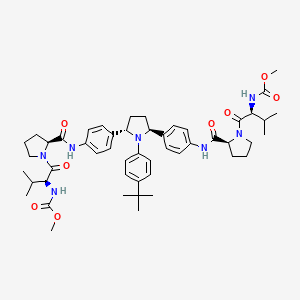
![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B612153.png)
